![molecular formula C15H20INO5S B4193080 ethyl 1-[(3-iodo-4-methoxyphenyl)sulfonyl]-4-piperidinecarboxylate](/img/structure/B4193080.png)
ethyl 1-[(3-iodo-4-methoxyphenyl)sulfonyl]-4-piperidinecarboxylate
Overview
Description
Ethyl 1-[(3-iodo-4-methoxyphenyl)sulfonyl]-4-piperidinecarboxylate, also known as IMPS, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. IMPS is a sulfonamide-based compound that is structurally similar to other sulfonamide-based drugs such as sulfamethoxazole and sulfadiazine.
Mechanism of Action
The mechanism of action of ethyl 1-[(3-iodo-4-methoxyphenyl)sulfonyl]-4-piperidinecarboxylate is not fully understood. However, it is believed that ethyl 1-[(3-iodo-4-methoxyphenyl)sulfonyl]-4-piperidinecarboxylate exerts its therapeutic effects through the inhibition of enzymes such as carbonic anhydrase and matrix metalloproteinases. Carbonic anhydrase is an enzyme that plays a role in the regulation of pH in the body. Matrix metalloproteinases are enzymes that are involved in tissue remodeling and repair.
Biochemical and Physiological Effects:
ethyl 1-[(3-iodo-4-methoxyphenyl)sulfonyl]-4-piperidinecarboxylate has been shown to have a number of biochemical and physiological effects. In cancer research, ethyl 1-[(3-iodo-4-methoxyphenyl)sulfonyl]-4-piperidinecarboxylate has been shown to induce apoptosis, which is a programmed cell death, in cancer cells. In addition, ethyl 1-[(3-iodo-4-methoxyphenyl)sulfonyl]-4-piperidinecarboxylate has been shown to inhibit angiogenesis, which is the formation of new blood vessels that are necessary for the growth of tumors. In anti-inflammatory research, ethyl 1-[(3-iodo-4-methoxyphenyl)sulfonyl]-4-piperidinecarboxylate has been shown to reduce the production of pro-inflammatory cytokines such as TNF-α and IL-6. In Alzheimer's disease research, ethyl 1-[(3-iodo-4-methoxyphenyl)sulfonyl]-4-piperidinecarboxylate has been shown to inhibit the aggregation of beta-amyloid, which is a hallmark of Alzheimer's disease.
Advantages and Limitations for Lab Experiments
One advantage of using ethyl 1-[(3-iodo-4-methoxyphenyl)sulfonyl]-4-piperidinecarboxylate in lab experiments is its relatively low toxicity compared to other sulfonamide-based drugs. In addition, ethyl 1-[(3-iodo-4-methoxyphenyl)sulfonyl]-4-piperidinecarboxylate has been shown to have a high affinity for carbonic anhydrase and matrix metalloproteinases, which makes it a promising candidate for further research. One limitation of using ethyl 1-[(3-iodo-4-methoxyphenyl)sulfonyl]-4-piperidinecarboxylate in lab experiments is its complex synthesis process, which requires expertise in organic chemistry.
Future Directions
There are several future directions for research on ethyl 1-[(3-iodo-4-methoxyphenyl)sulfonyl]-4-piperidinecarboxylate. One area of research is the development of ethyl 1-[(3-iodo-4-methoxyphenyl)sulfonyl]-4-piperidinecarboxylate analogs with improved therapeutic properties. Another area of research is the investigation of the potential use of ethyl 1-[(3-iodo-4-methoxyphenyl)sulfonyl]-4-piperidinecarboxylate in combination with other drugs for the treatment of cancer and other diseases. In addition, further research is needed to fully understand the mechanism of action of ethyl 1-[(3-iodo-4-methoxyphenyl)sulfonyl]-4-piperidinecarboxylate and its effects on different types of cells and tissues.
Scientific Research Applications
Ethyl 1-[(3-iodo-4-methoxyphenyl)sulfonyl]-4-piperidinecarboxylate has been studied for its potential therapeutic applications in various fields of medicine. In cancer research, ethyl 1-[(3-iodo-4-methoxyphenyl)sulfonyl]-4-piperidinecarboxylate has been shown to inhibit the growth of cancer cells in vitro and in vivo. In addition, ethyl 1-[(3-iodo-4-methoxyphenyl)sulfonyl]-4-piperidinecarboxylate has been studied for its potential use as an anti-inflammatory agent. It has been shown to reduce the production of pro-inflammatory cytokines such as TNF-α and IL-6. ethyl 1-[(3-iodo-4-methoxyphenyl)sulfonyl]-4-piperidinecarboxylate has also been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's disease. It has been shown to inhibit the aggregation of beta-amyloid, which is a hallmark of Alzheimer's disease.
properties
IUPAC Name |
ethyl 1-(3-iodo-4-methoxyphenyl)sulfonylpiperidine-4-carboxylate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20INO5S/c1-3-22-15(18)11-6-8-17(9-7-11)23(19,20)12-4-5-14(21-2)13(16)10-12/h4-5,10-11H,3,6-9H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SXJDWRHMOZYFSC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCN(CC1)S(=O)(=O)C2=CC(=C(C=C2)OC)I | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20INO5S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
453.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 1-[(3-iodo-4-methoxyphenyl)sulfonyl]piperidine-4-carboxylate |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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